

2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyanobenzamide

Cat. No.: B092452

[Get Quote](#)

This guide offers a comprehensive technical overview of **2-cyanobenzamide**, a pivotal molecule in the landscape of modern medicinal chemistry and drug development. It aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor to potent therapeutic agents.

Core Molecular Profile: Structure and Properties

2-Cyanobenzamide, also known as o-cyanobenzamide, is an aromatic organic compound with the chemical formula $C_8H_6N_2O$.^{[1][2]} Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and an amide (-CONH₂) group at the ortho (1,2) positions. This specific arrangement of functional groups dictates its unique chemical reactivity and its utility as a versatile building block in organic synthesis.

Molecular Structure:

- Systematic Name: **2-Cyanobenzamide**^[3]
- CAS Number: 17174-98-0^{[1][3]}
- Molecular Weight: 146.15 g/mol ^{[1][2][3]}

Physicochemical Properties

A solid grasp of the physicochemical properties of **2-cyanobenzamide** is essential for its effective use in a laboratory setting. These properties influence reaction conditions, solvent selection, and purification strategies.

Property	Value	Source
Appearance	White to off-white crystalline solid	[4]
Melting Point	172-173°C	[1]
Boiling Point	341.5°C at 760 mmHg	[1]
Solubility	Soluble in ethanol, methanol, and DMSO; sparingly soluble in water	N/A
Density	1.24 g/cm ³	[1]

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of **2-cyanobenzamide**.

- **¹H and ¹³C NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of **2-cyanobenzamide** would show distinct signals for the aromatic protons and the amide protons, with their chemical shifts and coupling patterns confirming the 1,2-substitution of the benzene ring. The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-cyanobenzamide** exhibits characteristic absorption bands for the amide N-H stretching, the amide C=O stretching, and the nitrile C≡N stretching.[\[5\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of a compound. The mass spectrum of **2-cyanobenzamide** shows a molecular ion peak

corresponding to its exact mass, confirming the molecular formula.[\[3\]](#)[\[5\]](#)

Synthesis and Reactivity

The synthesis of **2-cyanobenzamide** is most commonly achieved through the controlled partial hydrolysis of phthalonitrile. This method offers a straightforward and efficient route to the desired product.

Experimental Protocol: Synthesis of 2-Cyanobenzamide from Phthalonitrile

This protocol outlines a general procedure for the laboratory-scale synthesis of **2-cyanobenzamide**.

Materials:

- Phthalonitrile
- Potassium hydroxide (KOH)
- tert-Butanol
- Water
- Hydrochloric acid (HCl)

Procedure:

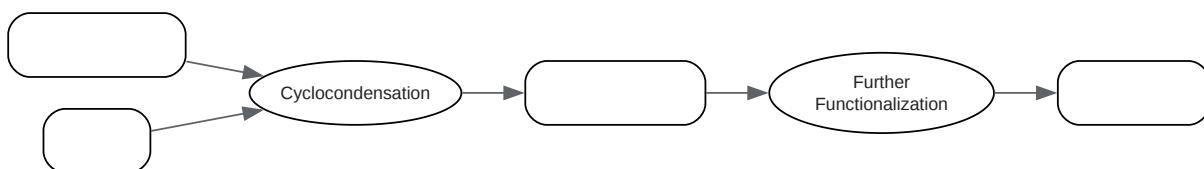
- A solution of phthalonitrile in tert-butanol is prepared in a reaction vessel.
- An aqueous solution of potassium hydroxide is added dropwise to the phthalonitrile solution. The reaction is typically carried out at an elevated temperature to facilitate the hydrolysis.
- The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed.

- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the **2-cyanobenzamide** product.
- The solid product is collected by filtration, washed with water, and dried.

Rationale for Experimental Design:

- The use of a stoichiometric amount of potassium hydroxide is crucial to ensure the selective hydrolysis of only one of the two nitrile groups of phthalonitrile.
- tert-Butanol is a suitable solvent as it can dissolve both the starting material and the base, providing a homogeneous reaction medium.

Caption: Synthetic pathway to **2-Cyanobenzamide**.


Applications in Drug Discovery and Development

2-Cyanobenzamide is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.^[6]

Role as a Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.^{[6][7]} The phthalazinone scaffold, a key structural motif in many PARP inhibitors, can be readily synthesized from **2-cyanobenzamide**.

The synthesis of the phthalazinone core involves the cyclocondensation of **2-cyanobenzamide** with hydrazine. This reaction forms the bicyclic phthalazinone ring system, which can then be further elaborated to generate a diverse array of potent PARP inhibitors.

[Click to download full resolution via product page](#)

Caption: **2-Cyanobenzamide** in PARP inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-cyanobenzamide**. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4]

Recommended Safety Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][8]
- Ventilation: Use only outdoors or in a well-ventilated area.[4][8]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

Conclusion

2-Cyanobenzamide is a cornerstone molecule in the field of medicinal chemistry, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its well-defined chemical properties, straightforward synthesis, and critical role as a precursor to PARP inhibitors underscore its importance in the ongoing development of novel cancer therapies. A comprehensive understanding of this compound is therefore essential for any researcher or professional engaged in the drug discovery and development process.

References

- LookChem. (n.d.). **2-Cyanobenzamide**.
- SpectraBase. (n.d.). **2-Cyanobenzamide**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72883, **2-Cyanobenzamide**. PubChem.
- SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair. (2022). Disease Markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-Cyanobenzamide | C8H6N2O | CID 72883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092452#2-cyanobenzamide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com